![molecular formula C17H21N3O2S2 B250142 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide](/img/structure/B250142.png)
4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a phenylcarbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with tert-butyl isocyanide and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the sulfonamide group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with various enzymes, affecting their activity and providing insights into enzyme function.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibacterial or antifungal agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
N-butylbenzenesulfonamide: Similar in structure but lacks the tert-butyl and phenylcarbamothioyl groups.
4-tert-butyl-N-(4-(phenylamino)phenylcarbamothioyl)benzamide: Shares the tert-butyl and phenylcarbamothioyl groups but differs in the overall structure.
Uniqueness: 4-[(anilinocarbothioyl)amino]-N-(tert-butyl)benzenesulfonamide is unique due to the combination of its tert-butyl and phenylcarbamothioyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other sulfonamide derivatives and valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H21N3O2S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C17H21N3O2S2/c1-17(2,3)20-24(21,22)15-11-9-14(10-12-15)19-16(23)18-13-7-5-4-6-8-13/h4-12,20H,1-3H3,(H2,18,19,23) |
InChI Key |
IEJTZLUAAHGEOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
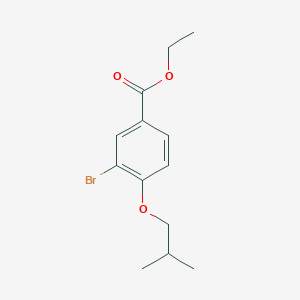
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![N-(4-ethoxybenzoyl)-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B250068.png)
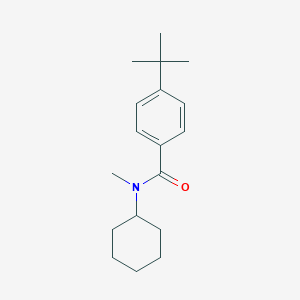
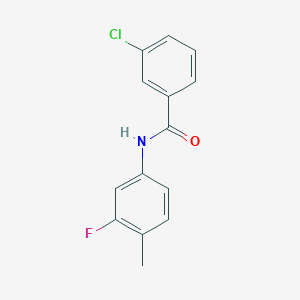
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)
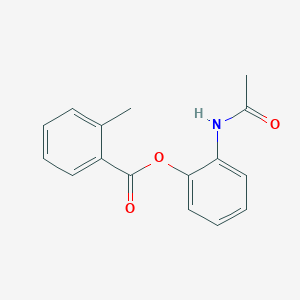
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
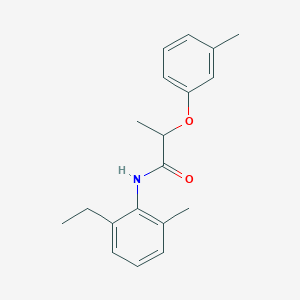
![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
